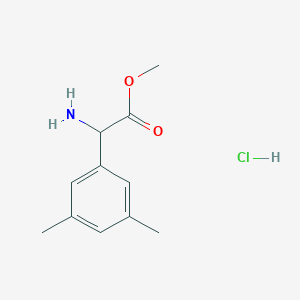Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
CAS No.: 1803561-42-3
Cat. No.: VC3091441
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803561-42-3 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | methyl 2-amino-2-(3,5-dimethylphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H |
| Standard InChI Key | QNQRPDODZJNEHF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl |
| Canonical SMILES | CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in water, alcohols, and most polar organic solvents |
| Melting Point | Not available in search results |
| Boiling Point | Not available in search results |
Synthesis Methods
The synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride typically follows a multi-step process starting with readily available precursors.
Laboratory Synthesis
The primary synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. This reaction is conducted under controlled conditions to ensure formation of the desired product. The general synthetic pathway can be outlined as follows:
-
Condensation of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride
-
Formation of an imine intermediate
-
Reduction of the imine to produce the amino group
-
Isolation of the hydrochloride salt through acid treatment
Industrial Production
In industrial settings, the production of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride employs automated reactors and continuous flow processes to optimize reaction conditions. These methods maximize yield while minimizing impurities, which is essential for producing high-quality material for pharmaceutical and research applications. Rigorous quality control measures are implemented throughout the production process to ensure consistent product purity.
Chemical Reactions and Applications
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride participates in various chemical reactions due to its functional groups, making it valuable in chemical synthesis and pharmaceutical applications.
Key Chemical Reactions
The compound can undergo several types of reactions:
-
Esterification/Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or transesterified to form different esters.
-
Amination/Deamination: The amino group can participate in nucleophilic substitution reactions and can be modified through various transformations.
-
Aromatic Substitution: The dimethylphenyl ring can undergo electrophilic aromatic substitution reactions, though the methyl groups direct these reactions to specific positions.
Applications in Chemical Synthesis
The compound serves as a valuable building block in the synthesis of:
-
Peptides and peptidomimetics
-
Enzyme inhibitors
-
Pharmaceutical intermediates
-
Research chemicals for studying structure-activity relationships
Biological Activity and Mechanism of Action
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride exhibits notable biological activity, particularly in enzymatic systems and protein interactions.
Enzymatic Interactions
The compound can interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. These interactions are facilitated by:
-
The amino group, which can form hydrogen bonds and participate in acid-base interactions
-
The aromatic ring, which can engage in π-π stacking and hydrophobic interactions
-
The ester group, which can participate in hydrogen bonding and dipole interactions
Research Applications
In biochemical research, the compound is utilized to study:
-
Enzyme mechanisms and kinetics
-
Protein-ligand interactions
-
Structure-activity relationships in drug development
-
Molecular recognition processes
Comparison with Similar Compounds
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is part of a family of structurally related compounds, each with distinct properties and applications. Table 2 presents a comparison with several analogous compounds:
The varying substitution patterns on the phenyl ring significantly influence the compounds' chemical reactivity, physical properties, and biological activity.
Research Applications and Future Directions
Current Research Applications
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is currently being investigated in several research areas:
-
Pharmaceutical Development: The compound is being explored as a building block for drug candidates targeting various therapeutic areas.
-
Enzyme Studies: Researchers are using the compound to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.
-
Structure-Activity Relationship Studies: By comparing the activity of this compound with structural analogs, researchers can determine how specific molecular features contribute to biological activity.
Future Research Directions
Several promising research directions for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride include:
-
Novel Synthetic Applications: Developing new synthetic methodologies using this compound as a platform for creating more complex molecules.
-
Therapeutic Target Identification: Further exploration of the compound's interactions with specific biological targets could lead to the discovery of new therapeutic approaches.
-
Green Chemistry Applications: Investigating more environmentally friendly synthesis methods for production of this and related compounds.
Analytical Methods for Identification and Characterization
Spectroscopic Methods
Various spectroscopic techniques are employed for the identification and characterization of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through chemical shifts of hydrogen and carbon atoms. Key NMR signals include:
-
Mass Spectrometry: Confirms molecular weight and fragmentation pattern characteristic of the compound.
-
Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands.
Chromatographic Methods
Chromatographic techniques used for purity analysis and quality control include:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
-
Gas Chromatography (GC): Used for analysis of volatile derivatives or metabolites.
-
Thin-Layer Chromatography (TLC): For rapid screening and reaction monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume